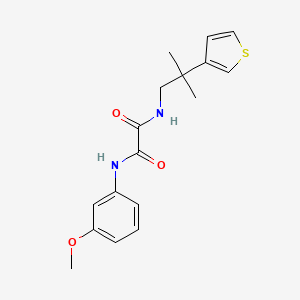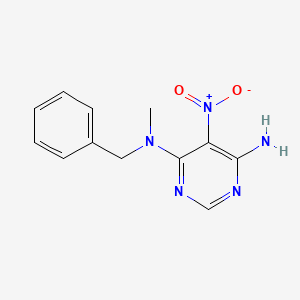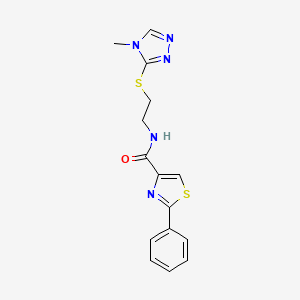
2-(1,2-dimethyl-1H-1,3-benzodiazol-5-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1,2-Dimethyl-1H-1,3-benzodiazol-5-yl)acetic acid, also known as DMBA, is a synthetic organic compound with a variety of applications in scientific research and laboratory experiments. DMBA is a useful tool for studying the biochemical and physiological effects of compounds, and its versatility makes it an attractive choice for researchers.
科学的研究の応用
Photoinduced Reductive Transformation
A study demonstrated the use of 1,3-dimethyl-2-phenylbenzimidazoline (DMPBI) combined with acetic acid for photoinduced reductive transformation of α,β-epoxy ketones to β-hydroxy ketones. This process, utilizing acetic acid as a superior proton donor, highlights a novel application in synthetic chemistry, particularly in photosensitized conditions for the transformation of complex organic molecules (E. Hasegawa et al., 2004).
Coordination Properties in Metal Complexes
Research into bis(3,5-dialkylpyrazol-1-yl)acetic acids revealed their coordination properties with ZnCl2 and FeCl2, leading to the formation of complexes that serve as structural model complexes for active sites of zinc enzymes and non-heme iron oxidases. This study underscores the role of 2-(1,2-dimethyl-1H-1,3-benzodiazol-5-yl)acetic acid derivatives in mimicking biological catalysis processes, offering insights into enzyme function and design (Alexander D. Beck et al., 2001).
Spectroscopic and Computational Studies
An extensive spectroscopic and computational study of 2-(5-methyl-1-benzofuran-3-yl)acetic acid was conducted to explore its molecular structure, vibrational frequencies, and reactivity. This research, focusing on both monomer and dimer forms, contributes to our understanding of molecular interactions and potential applications in pharmaceuticals, demonstrating the compound's relevance in drug design and molecular docking studies (Sudhir M. Hiremath et al., 2019).
Fluorescence Properties for Metal Ion Detection
A new fluorescent compound based on this compound derivatives was synthesized for the selective determination of Co2+ ions. The compound exhibited specific fluorescent quenching effects in the presence of Co2+, outperforming other tested metal ions. This property suggests its potential as a chemical sensor for Co2+ detection, highlighting an important application in analytical chemistry (Li Rui-j, 2013).
作用機序
Target of Action
The compound 2-(1,2-dimethyl-1H-1,3-benzodiazol-5-yl)acetic acid is a derivative of the indole and imidazole groups . These groups are known to bind with high affinity to multiple receptors, making them useful in the development of new therapeutic derivatives . .
Mode of Action
It is known that indole and imidazole derivatives, to which this compound belongs, show a broad range of biological activities . These activities include antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Biochemical Pathways
It is known that indole derivatives, to which this compound belongs, are involved in a wide range of biological activities and have diverse therapeutic possibilities .
Result of Action
It is known that indole and imidazole derivatives, to which this compound belongs, show a broad range of biological activities .
特性
IUPAC Name |
2-(1,2-dimethylbenzimidazol-5-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-7-12-9-5-8(6-11(14)15)3-4-10(9)13(7)2/h3-5H,6H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTADKLDHTYMJFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1C)C=CC(=C2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(1-ethyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2729193.png)



![4-(3,5-Dimethylpyrazol-1-yl)-6-[[1-(1-methylpyrazol-4-yl)sulfonylpiperidin-4-yl]methoxy]pyrimidine](/img/structure/B2729201.png)
![1,3-Dimethyl-7-(2-methylpropyl)-5-(2-oxo-2-piperidin-1-ylethyl)sulfanylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2729202.png)




![4-[(2-Methoxyphenoxy)methyl]benzoic acid](/img/structure/B2729209.png)
![4-[(3-Benzyl-4-methyl-1,3-thiazol-2-ylidene)amino]-1,5-dimethyl-2-phenylpyrazol-3-one](/img/structure/B2729211.png)

![8-chloro-2-isonicotinoyl-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2729214.png)